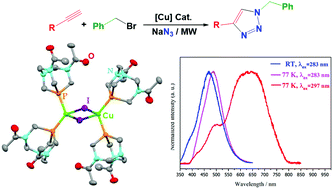Hydrosoluble Cu(i)-DAPTA complexes: synthesis, characterization, luminescence thermochromism and catalytic activity for microwave-assisted three-component azide–alkyne cycloaddition click reaction†
Dalton Transactions Pub Date: 2018-05-16 DOI: 10.1039/C8DT01232F
Abstract
New hydrosoluble and air-stable Cu(I) halide compounds, viz. [CuX(DAPTA)3] (1) and (2), and [Cu(μ-X)(DAPTA)2]2 (3) and (4) (X = Br or I, in this order), have been prepared by reacting Cu(I) halide (i.e., bromide or iodide) with 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) under mild conditions. They represent the first examples of Cu(I) halide complexes bearing the DAPTA ligand, which have been fully characterized by elemental analysis, IR, 1H, 13C{1H} and 31P{1H} NMR spectroscopies, ESI-MS+ and, for 4, also by single-crystal X-ray diffraction (SCXRD) analyses. Complexes 1–4 are efficient catalysts for the one-pot microwave assisted three-component (terminal alkyne, organic halide and NaN3) Huisgen cycloaddition reaction in aqueous media to afford the corresponding disubstituted triazoles. The catalysis proceeds with a broad alkyne substrate scope and according to “click rules”. Photophysical studies of compound 4 showed an unusual reversible thermochromic behaviour exhibiting a blue emission at 298 K due to the halide-to-ligand charge transfer (3XLCT) and a red emission at 77 K because of the {Cu2I2} unit.


Recommended Literature
- [1] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [2] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†
- [3] Front cover
- [4] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [5] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [6] Modification of Cunanoparticles with a disulfide for polyimide metallization†
- [7] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [8] Structural and electronic configuration of medium-sized strontium doped magnesium SrmMgn clusters and their anions†
- [9] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [10] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†










